Cas no 66472-41-1 (1-(2-bromo-1-fluoroethyl)-4-methylbenzene)

1-(2-bromo-1-fluoroethyl)-4-methylbenzene 化学的及び物理的性質
名前と識別子
-
- Benzene, 1-(2-bromo-1-fluoroethyl)-4-methyl-
- 1-(2-bromo-1-fluoroethyl)-4-methylbenzene
- AKOS026713975
- DTXSID50457262
- F1967-2961
- starbld0039829
- SCHEMBL6425528
- 66472-41-1
-
- MDL: MFCD24458957
- インチ: InChI=1S/C9H10BrF/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9H,6H2,1H3
- InChIKey: YOUGGWCFPDNJNQ-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)C(CBr)F
計算された属性
- せいみつぶんしりょう: 215.995
- どういたいしつりょう: 215.99499g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- PSA: 0
1-(2-bromo-1-fluoroethyl)-4-methylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-2961-10g |
1-(2-bromo-1-fluoroethyl)-4-methylbenzene |
66472-41-1 | 95%+ | 10g |
$2234.0 | 2023-09-06 | |
Life Chemicals | F1967-2961-2.5g |
1-(2-bromo-1-fluoroethyl)-4-methylbenzene |
66472-41-1 | 95%+ | 2.5g |
$1064.0 | 2023-09-06 | |
Life Chemicals | F1967-2961-0.25g |
1-(2-bromo-1-fluoroethyl)-4-methylbenzene |
66472-41-1 | 95%+ | 0.25g |
$479.0 | 2023-09-06 | |
TRC | B117546-500mg |
1-(2-bromo-1-fluoroethyl)-4-methylbenzene |
66472-41-1 | 500mg |
$ 500.00 | 2022-06-07 | ||
TRC | B117546-1g |
1-(2-bromo-1-fluoroethyl)-4-methylbenzene |
66472-41-1 | 1g |
$ 775.00 | 2022-06-07 | ||
Life Chemicals | F1967-2961-5g |
1-(2-bromo-1-fluoroethyl)-4-methylbenzene |
66472-41-1 | 95%+ | 5g |
$1596.0 | 2023-09-06 | |
TRC | B117546-100mg |
1-(2-bromo-1-fluoroethyl)-4-methylbenzene |
66472-41-1 | 100mg |
$ 135.00 | 2022-06-07 | ||
eNovation Chemicals LLC | Y1111995-1g |
1-(2-Bromo-1-fluoroethyl)-4-methylbenzene |
66472-41-1 | 95% | 1g |
$750 | 2025-02-25 | |
eNovation Chemicals LLC | Y1111995-1g |
1-(2-Bromo-1-fluoroethyl)-4-methylbenzene |
66472-41-1 | 95% | 1g |
$750 | 2024-06-05 | |
Life Chemicals | F1967-2961-0.5g |
1-(2-bromo-1-fluoroethyl)-4-methylbenzene |
66472-41-1 | 95%+ | 0.5g |
$505.0 | 2023-09-06 |
1-(2-bromo-1-fluoroethyl)-4-methylbenzene 関連文献
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
1-(2-bromo-1-fluoroethyl)-4-methylbenzeneに関する追加情報
Chemical Profile of Benzene, 1-(2-bromo-1-fluoroethyl)-4-methyl- (CAS No. 66472-41-1)
Benzene, 1-(2-bromo-1-fluoroethyl)-4-methyl- (CAS No. 66472-41-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural and functional attributes, plays a crucial role in the development of novel therapeutic agents and advanced chemical synthesis methodologies. The presence of both bromo and fluoro substituents in its molecular framework imparts distinct reactivity and binding properties, making it a valuable intermediate in synthetic chemistry.
The molecular structure of Benzene, 1-(2-bromo-1-fluoroethyl)-4-methyl- consists of a benzene ring substituted with a 2-bromo-1-fluoroethyl group at the 1-position and a methyl group at the 4-position. This arrangement not only enhances its chemical versatility but also opens up numerous possibilities for further functionalization. The compound's stability under various reaction conditions further underscores its utility in complex synthetic transformations.
In recent years, Benzene, 1-(2-bromo-1-fluoroethyl)-4-methyl- has been extensively studied for its potential applications in medicinal chemistry. Researchers have leveraged its structural features to design and synthesize novel molecules with enhanced pharmacological properties. For instance, the combination of bromo and fluoro substituents has been found to improve binding affinity to biological targets, thereby increasing the efficacy of drug candidates.
One of the most notable applications of this compound is in the development of targeted therapeutics. The unique electronic distribution around the benzene ring, influenced by the substituents, allows for precise interactions with biological receptors. This has led to the discovery of new compounds that exhibit potent activity against various diseases, including cancer and infectious disorders. The ability to fine-tune the electronic properties of Benzene, 1-(2-bromo-1-fluoroethyl)-4-methyl- through strategic modifications has opened up new avenues for drug discovery.
The synthesis of Benzene, 1-(2-bromo-1-fluoroethyl)-4-methyl- involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the desired molecular framework efficiently. These methodologies not only highlight the compound's synthetic utility but also contribute to the advancement of organic chemistry as a whole.
Recent studies have also explored the role of Benzene, 1-(2-bromo-1-fluoroethyl)-4-methyl- in material science applications. Its unique chemical properties make it a promising candidate for developing new materials with tailored functionalities. For example, researchers have investigated its potential use in creating conductive polymers and organic semiconductors, which are essential components in modern electronic devices.
The environmental impact of using Benzene, 1-(2-bromo-1-fluoroethyl)-4-methyl- is another critical aspect that has been examined. Efforts have been made to develop sustainable synthetic routes that minimize waste and reduce environmental footprint. Green chemistry principles have been integrated into its production process, ensuring that it aligns with global efforts towards sustainable development.
The future prospects of Benzene, 1-(2-bromo-1-fluoroethyl)-4-methyl-, are incredibly promising. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an even greater role in pharmaceuticals and beyond. Its versatility and reactivity make it a cornerstone in modern chemical research, driving innovation across multiple disciplines.
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